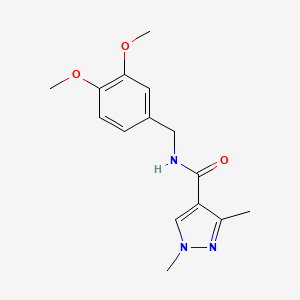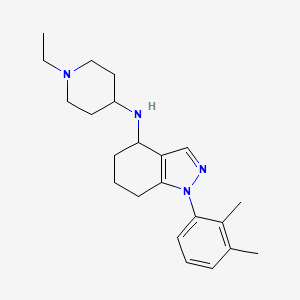
4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as HMBH, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. HMBH is a hydrazone derivative of 4-hydroxy-3-methoxybenzaldehyde and 3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid, and its synthesis has been the focus of several studies.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, but several studies have shed light on its potential targets. One study found that 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone inhibits the activity of the proteasome, an enzyme complex involved in protein degradation, which may contribute to its antitumor activity. Another study found that 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone targets the bacterial cell membrane, leading to membrane disruption and cell death. The neuroprotective effects of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may be due to its ability to scavenge reactive oxygen species and reduce oxidative stress.
Biochemical and Physiological Effects:
4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to have several biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to have anti-inflammatory and antioxidant activity. 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The neuroprotective effects of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may be due to its ability to modulate several signaling pathways involved in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages as a research tool, including its potential as a therapeutic agent for several diseases. However, there are also limitations to its use in lab experiments. 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has low solubility in water, which may limit its bioavailability and effectiveness. Additionally, the mechanism of action of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, which may complicate its use in experimental settings.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is the development of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies on the mechanism of action of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may also provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been achieved through several methods, including the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of a base. The synthesis of 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been optimized to increase yield and purity, and the resulting compound has been characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been the subject of several studies due to its potential applications in the field of medicine. One study found that 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has antitumor activity against human hepatocellular carcinoma cells, indicating its potential use in cancer treatment. Another study found that 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has antimicrobial activity against several bacterial strains, suggesting its potential use as an antibacterial agent. 4-hydroxy-3-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been investigated for its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects in vitro.
Propiedades
IUPAC Name |
5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-10-6-13-16-11(18)14-10/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDHNOAMTVWSW-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-YL]-2,3-dihydro-1,2,4-triazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6137748.png)


![4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline](/img/structure/B6137769.png)

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![4-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6137838.png)